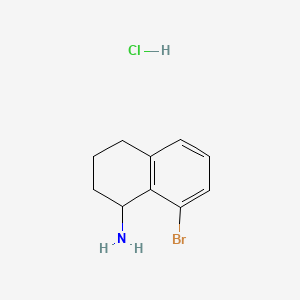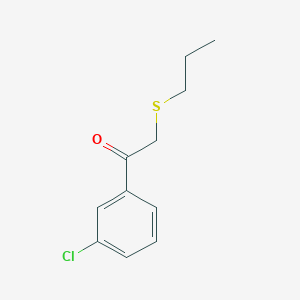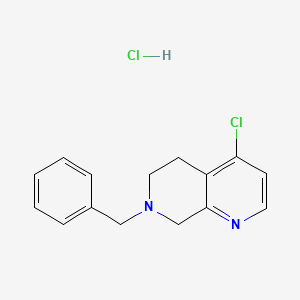
4-(4-broMophenyl)but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)but-3-yn-1-ol is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a butyn-1-ol moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)but-3-yn-1-ol typically involves the reaction of 4-bromostyrene oxide with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under controlled conditions. The reaction mixture is then treated with dimethyl sulfoxide (DMSO) and quenched with saturated aqueous ammonium chloride . The product is purified through recrystallization and chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)but-3-yn-1-ol has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo intramolecular cycloaddition and recyclization reactions, leading to the formation of various cyclic structures . These reactions are facilitated by the presence of nucleophilic and electrophilic reagents, which promote the formation of new chemical bonds.
Comparison with Similar Compounds
4-(4-Bromophenyl)but-3-yn-1-one: Similar structure but with a ketone group instead of an alcohol.
4-(4-Bromophenyl)but-3-yn-1-amine: Similar structure but with an amine group instead of an alcohol.
4-(4-Bromophenyl)but-3-yn-1-yl acetate: Similar structure but with an ester group instead of an alcohol.
Uniqueness: 4-(4-Bromophenyl)but-3-yn-1-ol is unique due to its specific combination of a bromophenyl group and a butyn-1-ol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9BrO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2 |
InChI Key |
LFAYOHVYLGSCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


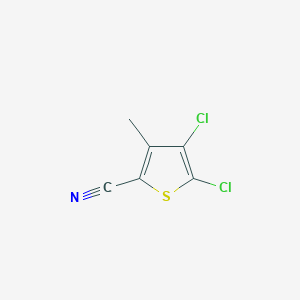
![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
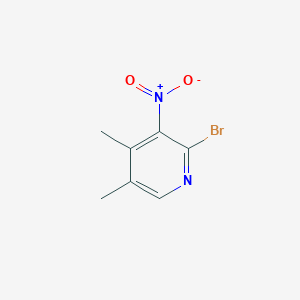
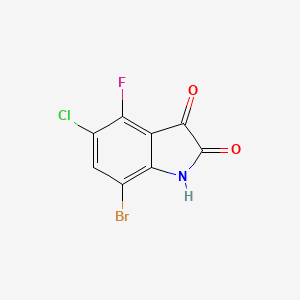
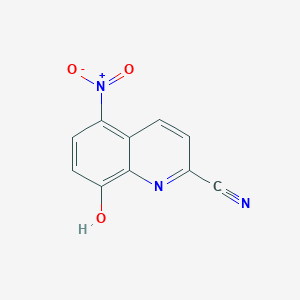
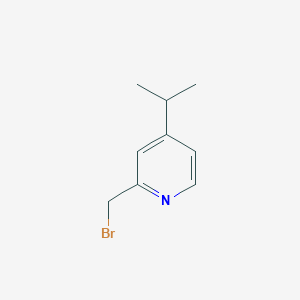
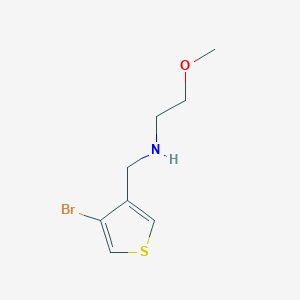
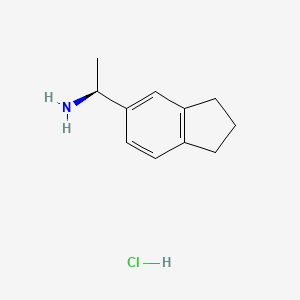
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)
